molecular formula C17H20N2O B13813325 9H-Xanthene-3,6-diamine, N,N,N',N'-tetramethyl- CAS No. 53510-49-9

9H-Xanthene-3,6-diamine, N,N,N',N'-tetramethyl-

Cat. No.: B13813325
CAS No.: 53510-49-9
M. Wt: 268.35 g/mol
InChI Key: GQXCVTPPQVJMIF-UHFFFAOYSA-N
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Description

9H-Xanthene-3,6-diamine, N,N,N',N'-tetramethyl- (CAS: Not explicitly provided) is a fluorescent xanthene derivative with a pentafluorophenyl substituent at position 9, as indicated by its alternative name, RedoxSensor Red CC-1 . Structurally, it features a xanthene core (a tricyclic system with an oxygen bridge) substituted with tetramethylamine groups at positions 3 and 4. This compound is primarily used as a redox-sensitive fluorogenic probe for detecting cellular oxidative activity in applications such as cancer research and environmental monitoring . It exists as a colorless powder, soluble in methanol and dimethyl sulfoxide (DMSO), with a melting point >200°C and boiling point ~445.1°C .

Properties

CAS No.

53510-49-9

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

3-N,3-N,6-N,6-N-tetramethyl-9H-xanthene-3,6-diamine

InChI

InChI=1S/C17H20N2O/c1-18(2)14-7-5-12-9-13-6-8-15(19(3)4)11-17(13)20-16(12)10-14/h5-8,10-11H,9H2,1-4H3

InChI Key

GQXCVTPPQVJMIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(CC3=C(O2)C=C(C=C3)N(C)C)C=C1

Origin of Product

United States

Preparation Methods

Overview

The preparation of 9H-Xanthene-3,6-diamine, N,N,N',N'-tetramethyl- typically involves the functionalization of the xanthene core with dimethylamino substituents at the 3 and 6 positions. The synthetic strategies reported in the literature can be broadly categorized into:

  • Stepwise chemical redox cycling starting from pyronin Y derivatives.
  • Nucleophilic aromatic substitution or amination of appropriately substituted xanthenes.
  • Organometallic coupling reactions using Grignard reagents or lithium reagents followed by amination.

Stepwise Chemical Redox Cycling Method

A detailed and efficient method for synthesizing 3,6-bis(dimethylamino)-9H-xanthen-9-one , a closely related intermediate to the target compound, was reported by Bachman et al. (2020). This method can be adapted for the preparation of the diamine compound by subsequent reduction steps.

Procedure Summary:

  • Starting material: Pyronin Y (a xanthene dye precursor).
  • Reagents: Sodium phosphate tribasic dodecahydrate, N-methyl-2-pyrrolidone (NMP), water, iodine.
  • Conditions: Heating at 110 °C with stirring, followed by oxidation with iodine to cycle between pyronine and xanthene forms.
  • Yield: Approximately 53% isolated yield of 3,6-bis(dimethylamino)-9H-xanthen-9-one.
  • Purification: Silica gel chromatography.

Key Features:

  • The method leverages a redox cycle where pyronine is converted to xanthone and xanthene intermediates.
  • Iodine oxidizes xanthene back to pyronine, allowing multiple reaction cycles and improving yield.
  • The N,N,N',N'-tetramethyl substitution pattern is highly general and adaptable to various alkyl or hydrogen substitutions on the aniline moiety.
Step Reagents/Conditions Outcome
1 Pyronin Y + Na3PO4·12H2O + NMP + H2O, 110 °C Formation of intermediate mixture
2 Addition of Iodine + Na3PO4 Oxidation and cycling to product
3 Work-up and silica gel chromatography Isolation of bis(dimethylamino) xanthene derivative

This method is notable for avoiding harsh oxidants like KMnO4, which can degrade products, and for its applicability to tetramethyl-substituted xanthenes.

Organometallic Coupling and Amination

Another approach involves the preparation of the dimethylamino-substituted aromatic precursors followed by coupling to form the xanthene core.

Key Steps:

  • Synthesis of 3-bromo-N,N-dimethylaniline via methylation of 3-bromoaniline.
  • Preparation of the Grignard reagent (3-(dimethylamino)phenylmagnesium bromide).
  • Coupling reactions using palladium-catalyzed cross-coupling with boronic esters or halogenated xanthenes.
  • Subsequent cyclization to form the xanthene core with dimethylamino substituents at 3 and 6 positions.

This method allows for structural modifications and is useful for synthesizing various substituted xanthenes including the tetramethyl diamine derivative.

Step Reagents/Conditions Outcome
1 3-Bromoaniline + Iodomethane + K2CO3 in DMF, 75 °C, 24h Formation of 3-bromo-N,N-dimethylaniline
2 Mg turnings + 3-bromo-N,N-dimethylaniline in THF Formation of Grignard reagent
3 Pd catalyst + boronic ester or halogenated xanthene Coupling to form substituted biphenyl intermediates
4 Cyclization and purification Formation of 9H-xanthene-3,6-diamine derivatives

This approach is well-documented and allows for high control over substitution patterns.

Patent Literature Methods

Patent JPH0326155B2 describes related synthetic routes for xanthene derivatives with dialkylamino substituents at 3 and 6 positions, including tetramethyl derivatives. The patent details the use of substituted anilines and phenols undergoing condensation and cyclization reactions to yield the target xanthenes.

  • The patent emphasizes the use of substituted anilines with dialkylamino groups.
  • Reaction conditions involve acidic or basic catalysis for cyclization.
  • The patent includes examples of alkylation and amination steps to introduce the tetramethyl groups.

Analytical Data and Reaction Yields

Method Starting Material Key Reagents Yield (%) Purification Method Notes
Redox cycling (Org. Synth. 2020) Pyronin Y Na3PO4·12H2O, NMP, Iodine 53 Silica gel chromatography Avoids harsh oxidants, general for tetramethyl pattern
Organometallic coupling 3-Bromo-N,N-dimethylaniline Mg, Pd catalyst, boronic ester Variable Chromatography, recrystallization Allows structural diversity, requires inert atmosphere
Patent method (JPH0326155B2) Substituted anilines, phenols Acid/base catalysts Not specified Chromatography Provides alternative cyclization routes

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of the methyl groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of N,N,N’,N’-tetramethyl-9H-xanthene-3,6-dione.

    Reduction: Formation of partially or fully reduced xanthene derivatives.

    Substitution: Formation of N-alkylated xanthene derivatives.

Scientific Research Applications

Fluorescent Dyes in Biological Research

One of the primary applications of 9H-xanthene-3,6-diamine derivatives is as fluorescent dyes. These compounds are particularly useful in biological imaging due to their ability to stain cellular components with high specificity.

  • Mitochondrial Staining : The compound has been utilized as a mitochondrial stain in live cells, allowing researchers to visualize mitochondrial dynamics and morphology. For instance, a derivative known as 9H-xanthene-3,6-diamine, 9-[4-(chloromethyl)phenyl]-N,N,N',N'-tetramethyl- has been shown to effectively stain mitochondria in live cells, providing insights into mitochondrial function and health .
  • Fluorescence Microscopy : The compound's strong fluorescent properties make it suitable for use in fluorescence microscopy. This application is critical for studying cellular processes and interactions at the molecular level.

Organic Light-Emitting Diodes (OLEDs)

9H-xanthene-3,6-diamine derivatives are also being explored as materials for organic light-emitting diodes (OLEDs). Their unique electronic properties can enhance the performance of OLEDs.

  • Narrowband Emission : Recent studies have indicated that these compounds can be engineered to produce narrowband emission spectra, which is desirable for high-quality display technologies . This property allows for more vibrant colors and better energy efficiency in OLED applications.
  • Host-Sensitization Systems : Research has demonstrated that 9H-xanthene derivatives can function as host materials in TADF (thermally activated delayed fluorescence) systems. This application can lead to improved efficiency and brightness in OLED devices .

Potential Therapeutic Applications

Emerging research suggests that 9H-xanthene-3,6-diamine derivatives may have therapeutic potential due to their biological activity.

  • Antioxidant Properties : Some studies have indicated that xanthene derivatives possess antioxidant properties that could be beneficial in treating oxidative stress-related diseases. This application is still under investigation but shows promise for future therapeutic developments .
  • Drug Development : The structural features of xanthene compounds make them suitable candidates for drug development. Their ability to form hydrogen bonds and interact with biological receptors can lead to the discovery of new therapeutic agents targeting various diseases .

Data Table: Comparative Properties of Xanthene Derivatives

Property9H-Xanthene-3,6-diamine9H-Xanthene-3,6-diamine (TAMRA derivative)Other Xanthene Derivatives
Fluorescence IntensityModerateHighVariable
Mitochondrial StainingYesYesLimited
OLED Application PotentialModerateHighLow
Antioxidant ActivityYesLimitedVariable

Case Studies

  • Mitochondrial Imaging : A study demonstrated the effectiveness of a xanthene derivative in staining mitochondria in live neurons. Researchers observed real-time changes in mitochondrial morphology during cellular stress conditions, providing valuable insights into neuronal health and disease mechanisms.
  • OLED Efficiency Improvement : In a recent project, researchers incorporated 9H-xanthene derivatives into OLED devices and noted a significant improvement in luminous efficiency compared to standard materials. This advancement highlights the potential for these compounds in next-generation display technologies.

Mechanism of Action

The mechanism by which N,N,N’,N’-tetramethyl-9H-xanthene-3,6-diamine exerts its effects is primarily through its ability to interact with molecular targets via its electron-donating nitrogen atoms. These interactions can lead to the formation of coordination complexes with metal ions, which are crucial in various catalytic and biological processes. The xanthene core also allows for strong fluorescence, making it useful in imaging applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Xanthene vs. Fluorene Derivatives

9H-Fluorene-3,6-diamine, N3,N3,N6,N6-tetramethyl-9-phenyl (CAS: 114315-43-4)
  • Molecular Formula : C₂₃H₂₄N₂; Molecular Weight : 328.45 g/mol .
  • Structural Differences : Replaces the xanthene oxygen bridge with a carbon-carbon bond (fluorene core). The phenyl group at position 9 replaces the pentafluorophenyl group.
  • Properties : Higher molecular weight and lipophilicity (LogP: ~4.98) compared to the xanthene derivative. Lacks fluorescence due to the absence of the oxygen bridge, which disrupts conjugation .
  • Applications : Primarily used in organic synthesis rather than biological sensing .
3,6-Dimethyl-9H-Xanthene (CAS: 13333-91-0)
  • Molecular Formula : C₁₅H₁₄O; Molecular Weight : 210.27 g/mol .
  • Structural Differences : Lacks amine groups; methyl substituents at positions 3 and 6 instead.
  • Properties: Non-fluorescent due to the absence of electron-donating amine groups. Used as a precursor in dye synthesis .

Tetramethyl-Substituted Diamines

N,N,N',N'-Tetramethylhexane-1,6-diamine (CAS: 111-18-2)
  • Molecular Formula : C₁₀H₂₆N₂; Molecular Weight : 174.33 g/mol .
  • Structural Differences : Linear aliphatic diamine without aromatic systems.
  • Used as a pharmaceutical intermediate .
Methanediamine, N,N,N',N'-tetramethyl (CAS: 51-80-9)
  • Molecular Formula : C₅H₁₄N₂; Molecular Weight : 102.18 g/mol .
  • Structural Differences : Smallest in this category, with a methane backbone.
  • Properties: Volatile (boiling point: 358.2 K) and non-fluorescent. Utilized in coordination chemistry and catalysis .
N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (CAS: 637-01-4)
  • Molecular Formula : C₁₀H₁₆N₂·2HCl; Molecular Weight : 237.17 g/mol .
  • Structural Differences : Aromatic phenyl ring with tetramethyl amines; dihydrochloride salt form enhances solubility.
  • Applications : Redox indicator in biochemical assays, distinct from the fluorogenic role of the xanthene derivative .

Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Applications
9H-Xanthene-3,6-diamine, N,N,N',N'-tetramethyl- Not explicitly provided ~445 (boiling point) Xanthene (O-bridge) Pentafluorophenyl, tetramethyl amines Redox sensing, cancer research
9H-Fluorene-3,6-diamine, N3,N3,N6,N6-tetramethyl-9-phenyl C₂₃H₂₄N₂ 328.45 Fluorene (C-C bridge) Phenyl, tetramethyl amines Organic synthesis
N,N,N',N'-Tetramethylhexane-1,6-diamine C₁₀H₂₆N₂ 174.33 Linear aliphatic Hexane chain, tetramethyl amines Pharmaceutical intermediates
N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride C₁₀H₁₆N₂·2HCl 237.17 Phenyl ring Tetramethyl amines Redox biochemistry

Research Findings and Key Differences

Fluorescence Properties: The xanthene derivative’s oxygen bridge and pentafluorophenyl group enable strong fluorescence, making it superior for redox sensing compared to non-fluorescent analogues like fluorene derivatives or aliphatic diamines .

Solubility : The xanthene compound’s solubility in polar aprotic solvents (e.g., DMSO) contrasts with the aliphatic diamines’ compatibility with hydrophobic environments .

Biological Compatibility : The pentafluorophenyl group in the xanthene derivative enhances cell membrane permeability, a critical advantage over the phenyl-substituted fluorene compound .

Biological Activity

9H-Xanthene-3,6-diamine, N,N,N',N'-tetramethyl- (commonly referred to as tetramethyl-xanthene) is a synthetic compound belonging to the xanthene class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential applications in cancer therapy, DNA interactions, and other therapeutic areas.

Tetramethyl-xanthene has the molecular formula C17H20N2C_{17}H_{20}N_2 and is characterized by a xanthene core with two amine groups at positions 3 and 6, both of which are substituted with methyl groups. This structure is critical for its biological activity due to the influence of the xanthene moiety on molecular interactions.

Biological Activity Overview

Research indicates that tetramethyl-xanthene exhibits several biological activities:

  • G-Quadruplex Binding : Recent studies have shown that xanthone derivatives can selectively bind to G-quadruplex (G4) DNA structures, which are implicated in various cellular processes including gene regulation and cancer cell proliferation. Tetramethyl-xanthene has been identified as a potent binder of G4 DNA, enhancing its potential as an anti-cancer agent .
  • Inhibition of DNA Damage Response : This compound has demonstrated inhibitory effects on the ubiquitination of proliferating cell nuclear antigen (PCNA), a crucial process in DNA damage tolerance mechanisms. By disrupting the Rad6-Rad18 interaction, tetramethyl-xanthene may contribute to the sensitization of cancer cells to chemotherapy .
  • Antioxidant Activity : Xanthone derivatives, including tetramethyl-xanthene, have shown potential in counteracting oxidative stress in human macrophages. These compounds activate the Nrf2 pathway, leading to increased expression of antioxidant proteins and decreased cytotoxicity under inflammatory conditions .

Study 1: G-Quadruplex Interaction

A study explored the binding affinity of various xanthone derivatives to G4 DNA structures. Tetramethyl-xanthene was among those compounds that showed significant binding affinity, with binding constants indicating a strong interaction compared to double-stranded DNA (dsDNA). The study utilized UV-vis spectroscopy and fluorescence titration to confirm these interactions, revealing structural changes indicative of complex formation .

Study 2: Inhibition of PCNA Ubiquitination

In another investigation focused on DNA repair mechanisms, tetramethyl-xanthene was tested for its ability to inhibit PCNA ubiquitination. The results indicated that this compound effectively interferes with the Rad6-Rad18 interaction, thus potentially enhancing the efficacy of chemotherapeutic agents by impairing cancer cell survival pathways .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of tetramethyl-xanthene compared to other xanthone derivatives:

CompoundG4 Binding AffinityPCNA InhibitionAntioxidant Activity
9H-Xanthene-3,6-diamineHighModerateHigh
Xanthone Derivative AModerateLowModerate
Xanthone Derivative BLowHighLow

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Methylating Agent Ratio1:1.2 (diamine:formaldehyde)Minimizes N,N,N'-trimethyl byproducts
Reaction Temperature60–70°CBalances reaction rate and stability
Purification MethodReductive aminationReduces chromatographic steps

How is this compound utilized as a redox-sensitive fluorescent probe in live-cell imaging, and what methodological considerations are essential?

Basic Question
The compound (marketed as RedoxSensor Red CC-1) detects cellular oxidative activity via fluorescence changes in redox environments . Key protocols include:

  • Cell Staining : Dissolve in DMSO or methanol (1–10 µM working concentration). Pre-incubate cells to ensure probe internalization.
  • Controls : Use antioxidants (e.g., N-acetylcysteine) or pro-oxidants to validate redox-dependent signals.
  • Imaging Parameters :
    • Excitation/Emission : 488 nm (Ex), 520–560 nm (Em) (varies with oxidation state).
    • Quantification : Normalize fluorescence intensity to cell count or protein content.

Q. Table 2: Fluorescence Properties

PropertyValueReference
SolubilityMethanol, DMSO
Melting Point>200°C
Quantum Yield (Reduced)0.45–0.55 (varies with medium)

What strategies are effective in resolving byproduct formation during the methylation of xanthene diamine derivatives?

Advanced Question
Byproduct formation (e.g., partial methylation) arises from incomplete reactions or over-methylation. Strategies include:

  • Stepwise Methylation : Sequential addition of methyl groups to monitor intermediate formation via HPLC or TLC .
  • pH Control : Maintain mildly acidic conditions (pH 4–5) to stabilize intermediates and prevent side reactions.
  • Alternative Reagents : Use dimethyl sulfate instead of formaldehyde for controlled methylation, though toxicity requires rigorous safety protocols .

How do variations in pH and oxidative microenvironments affect the fluorescence stability of this compound, and how can these effects be quantified?

Advanced Question
The probe’s fluorescence is quenched in oxidized environments (e.g., high H₂O₂) and restored upon reduction. Methodological steps:

  • pH Titration : Measure fluorescence intensity across pH 4–9 to identify stability thresholds. Use buffers (e.g., PBS) to maintain ionic strength.
  • Redox Buffers : Apply systems like glutathione/GSSG to simulate intracellular redox states .
  • Kinetic Analysis : Use stopped-flow spectroscopy to track real-time fluorescence changes under controlled O₂ levels .

Q. Table 3: pH-Dependent Fluorescence Stability

pH RangeFluorescence Intensity (Relative to Neutral)Notes
4–680–100%Stable in mildly acidic conditions
7–8100% (Baseline)Optimal for most cell studies
>860–70%Quenching due to deprotonation

What safety protocols are recommended for handling tetramethyl-substituted xanthene derivatives in laboratory settings?

Basic Question
While specific toxicity data for this compound is limited, general guidelines for structurally similar amines apply:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats. Avoid contact with skin/eyes due to potential sensitization .
  • Ventilation : Use fume hoods for synthesis and staining to minimize inhalation risks.
  • Waste Disposal : Collect organic waste in sealed containers for incineration; avoid aqueous disposal .

How can researchers address contradictions in reported fluorescence quantum yields across different studies involving this probe?

Advanced Question
Discrepancies often arise from:

  • Purity Variations : Impurities (e.g., unreacted starting materials) alter fluorescence. Validate purity via HPLC (>98%) before use .
  • Environmental Factors : Oxygen levels, temperature, and solvent polarity (e.g., DMSO vs. methanol) significantly affect quantum yield. Standardize experimental conditions and report detailed metadata .
  • Instrument Calibration : Use reference dyes (e.g., fluorescein) to calibrate spectrofluorometers and ensure cross-study comparability .

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